![molecular formula C20H22FN3O3 B2781458 N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide CAS No. 1251708-27-6](/img/structure/B2781458.png)
N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide
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Description
N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- A study explored the synthesis of novel derivatives related to the compound , demonstrating their potential as anti-inflammatory agents. Among the synthesized compounds, several showed significant anti-inflammatory activity, highlighting the therapeutic potential of these chemical structures K. Sunder & Jayapal Maleraju, 2013.
- Another investigation focused on the development of 2-mercaptobenzimidazole derivatives, examining their antibacterial and antifungal activities. The study identified compounds with excellent activity against a panel of microorganisms, underscoring the antimicrobial potential of benzimidazole-based structures Poonam Devi, M. Shahnaz, & D. Prasad, 2022.
- Research on benzimidazole-based farnesoid X receptor (FXR) agonists revealed the optimization of compounds with improved physicochemical and ADME properties, indicating the relevance of these structures in developing lipid-lowering therapies H. Richter et al., 2011.
- The synthesis and evaluation of benzoimidazole derivatives for antimicrobial and genotoxic properties were also reported. This study provides insights into the structural requirements for antimicrobial activity within benzimidazole frameworks S. Benvenuti et al., 1997.
properties
IUPAC Name |
N-benzyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-17-6-8-18(9-7-17)24-11-10-23(20(24)27)15-19(26)22(12-13-25)14-16-4-2-1-3-5-16/h1-9,25H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXQYRXIRWABQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)N(CCO)CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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